Product packaging for Hexadeca-10,13-dienoic acid(Cat. No.:CAS No. 197576-42-4)

Hexadeca-10,13-dienoic acid

Cat. No.: B12570815
CAS No.: 197576-42-4
M. Wt: 252.39 g/mol
InChI Key: XGRRDPDMOZQXNV-UHFFFAOYSA-N
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Description

Contextualization of Hexadecadienoic Acids within Polyunsaturated Fatty Acids

Polyunsaturated fatty acids (PUFAs) are fatty acids that contain more than one double bond in their backbone. These are essential components of the human diet and are critical for various physiological functions. Hexadecadienoic acids are a subgroup of PUFAs characterized by a 16-carbon chain with two double bonds. The general chemical formula for hexadecadienoic acid is C16H28O2. wikipedia.org

The nomenclature of fatty acids provides specific information about their structure. For instance, in "Hexadeca-10,13-dienoic acid," "hexadeca" indicates a 16-carbon chain, "dienoic" signifies the presence of two double bonds, and "10,13" specifies the positions of these double bonds along the carbon chain, counting from the carboxyl group.

Importance of Positional Isomers in Biological Systems

The location of double bonds in a fatty acid chain, known as positional isomerism, has profound biological implications. rsc.org Different positional isomers of the same fatty acid can have distinct metabolic fates and biological activities. mdpi.com For example, palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are both hexadecenoic acids (a fatty acid with a 16-carbon chain and one double bond), but they are synthesized by different enzymes and exhibit different biological effects. mdpi.com Palmitoleic acid is recognized as a lipokine that can improve insulin sensitivity, while sapienic acid is a key fatty acid in human skin. mdpi.com

The distinct roles of these isomers underscore that the three-dimensional shape of a fatty acid, which is influenced by the position of its double bonds, can affect its interaction with enzymes and other molecules, leading to different biological outcomes. researchgate.net Therefore, the specific positioning of the double bonds at the 10th and 13th carbons in this compound would confer upon it a unique three-dimensional structure and, consequently, distinct biological properties compared to other hexadecadienoic acid isomers.

Structural Elucidation and Stereochemical Considerations for this compound

The precise structure of a fatty acid isomer is determined through various analytical techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods for separating and identifying fatty acid isomers. hplc.euaocs.org When coupled with mass spectrometry (MS), these techniques can provide detailed information about the molecular weight and fragmentation patterns, which helps in locating the double bonds. mdpi.com Advanced methods like nuclear magnetic resonance (NMR) spectroscopy can also be employed for unambiguous structural elucidation. mdpi.com

For this compound, each of the two double bonds can exist in either a cis or trans configuration. In a cis configuration, the adjacent hydrogen atoms are on the same side of the double bond, resulting in a kink in the fatty acid chain. wikipedia.org In the trans configuration, the hydrogen atoms are on opposite sides, leading to a more linear structure. wikipedia.org Most naturally occurring unsaturated fatty acids have their double bonds in the cis configuration. wikipedia.org

Table 1: Properties of this compound

Property Value
Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
Number of Carbons 16
Number of Double Bonds 2
Positions of Double Bonds 10, 13

Table 2: Comparison of C16 Fatty Acid Isomers

Fatty Acid Number of Double Bonds Position(s) of Double Bond(s) Common Name
Palmitic acid 0 N/A Palmitic acid
Palmitoleic acid 1 9 Palmitoleic acid
Sapienic acid 1 6 Sapienic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2 B12570815 Hexadeca-10,13-dienoic acid CAS No. 197576-42-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexadeca-10,13-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7H,2,5,8-15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRRDPDMOZQXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30772804
Record name Hexadeca-10,13-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30772804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197576-42-4
Record name Hexadeca-10,13-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30772804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Natural Elucidation of Hexadeca 10,13 Dienoic Acid

Isolation and Characterization from Plant Species

The investigation of fatty acid profiles in plant species is crucial for understanding their nutritional value and potential industrial applications. While many plants are rich sources of common fatty acids, the presence of specific and less common isomers like hexadeca-10,13-dienoic acid is a subject of detailed chemical analysis.

Portulaca oleracea L., commonly known as purslane, is recognized for its high nutritional value, particularly its content of omega-3 fatty acids. researchgate.net Analysis of its chemical composition has identified a variety of fatty acids. The primary fatty acids found are α-linolenic acid, linoleic acid, and palmitic acid. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic extract of P. oleracea has revealed the presence of 39 biologically active compounds, including n-hexadecanoic acid and the di-unsaturated 9,12-octadecadienoic acid. innovareacademics.in While various C16 and C18 fatty acids have been characterized in purslane, the specific isolation of the this compound isomer has not been prominently reported in the referenced literature. The focus of most studies has been on the more abundant fatty acids that define its nutritional profile.

Table 1: Major Fatty Acids Identified in Portulaca oleracea L. Samples

Fatty AcidChemical FormulaTypeRelative Percentage Range (%)
Linoleic AcidC18:2n6PUFA31.42 - 34.51 mdpi.com
α-Linolenic AcidC18:3n3PUFA19.80 - 22.71 mdpi.com
Palmitic AcidC16:0SFA20.32 - 21.87 mdpi.com
Oleic AcidC18:1n9MUFA8.35 - 11.21 mdpi.com

Data sourced from analysis of lipophilic extracts from Serbian and Greek purslane samples. mdpi.com

Presence in Marine Organisms and Microalgal Biomass

Marine ecosystems are a rich source of diverse lipid molecules, including a variety of polyunsaturated fatty acids (PUFAs). These compounds are integral to the cell membranes and energy storage systems of marine organisms.

The North Pacific krill, Euphausia pacifica, is a significant source of marine n-3 PUFAs. nih.gov Its lipid profile is characterized by the presence of unusual C16 polyunsaturated fatty acids (C16-PUFAs). nih.govnih.gov Detailed analysis of lipids from E. pacifica has confirmed the presence of several C16 PUFAs, including 9,12-hexadecadienoic acid, 6,9,12-hexadecatrienoic acid, and 6,9,12,15-hexadecatetraenoic acid. nih.govnih.gov

The identification of 9,12-hexadecadienoic acid was achieved through purification of the fatty acid from krill, followed by methylation and analysis using GC/MS, which matched the ion fragment patterns in the NIST library. nih.gov While the presence of C16:2 fatty acids is clearly established, the specific isomer this compound is not explicitly mentioned in these detailed analyses. The research highlights a unique lipid metabolism in krill that results in these rare C16-PUFAs. nih.gov

Table 2: Identified C16-PUFAs in Euphausia pacifica

Compound NameAbbreviationChemical Formula
9,12-Hexadecadienoic acidC16:2 (9,12)C16H28O2
6,9,12-Hexadecatrienoic acidC16:3 (6,9,12)C16H26O2
6,9,12,15-Hexadecatetraenoic acidC16:4 (6,9,12,15)C16H24O2

Data from Yamada et al. (2017). nih.gov

Chlorella vulgaris, a species of green microalgae, is a promising source for a wide range of fatty acids. frontiersin.org The lipid profile of C. vulgaris is dynamic and varies significantly with changes in cultivation conditions. frontiersin.org Major fatty acids typically include those with 16 and 18 carbon chains, such as palmitic acid, oleic acid, and linoleic acid. frontiersin.org

Studies have shown that the quantities of these fatty acids change throughout the growth period of the microalgae. For instance, the concentration of linoleic acid can increase substantially, while palmitic and oleic acid concentrations may remain relatively constant, suggesting their role as precursors for longer-chain fatty acids. frontiersin.org The presence of various hexadecadienoic (C16:2) and hexadecatrienoic (C16:3) acids in Chlorella species is known. researchgate.netnih.gov One study on C. vulgaris identified the presence of 7,10-hexadecadienoic acid among other major fatty acids. nih.gov However, specific quantitative data for the this compound isomer is not detailed in the available literature, which tends to focus on the more abundant fatty acids.

Table 3: Example of Fatty Acid Methyl Ester (FAME) Concentration Dynamics in Chlorella vulgaris Over a 25-Day Growth Period

Fatty AcidDay 5 (mg/100g)Day 10 (mg/100g)Day 15 (mg/100g)Day 20 (mg/100g)Day 25 (mg/100g)
Palmitic acid (C16:0)10001000100010001000
Oleic acid (C18:1n9c)20002000200020002000
Linoleic acid (C18:2n6c)7131200180025002599
α-Linolenic acid (C18:3n3)250400600800850

Data represents an approximate model based on findings from Jalilian et al. (2022). frontiersin.org

Significance in Insect Chemical Ecology (e.g., Pheromone Research for related isomers)

The chemical ecology of insects is heavily reliant on fatty acid-derived molecules, which serve as essential communication signals, particularly as sex pheromones. nih.gov Isomers of C16 dienoic acids and their derivatives (alcohols, aldehydes, and acetates) are key components in the pheromone blends of numerous insect species, especially within the order Lepidoptera.

Research into the sex pheromones of the Notodontidae family of moths has identified several compounds structurally related to this compound. For example, the sex pheromone of Thaumetopoea bonjeani is a mixture of (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadecadienol. mdpi.com Similarly, (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadecadien-1-yl acetate (B1210297) are active sex pheromone ingredients for Notodonta dromedarius and Notodonta torva, respectively. mdpi.com These compounds are biosynthesized from fatty acid precursors and are critical for attracting mates, demonstrating the significance of specific double bond positions and configurations (Z/E) in ensuring species-specific communication. mdpi.com The study of these related isomers provides insight into the structural requirements for biological activity in insect chemical signaling.

Elucidation of Biosynthetic Pathways and Metabolic Transformations of Hexadeca 10,13 Dienoic Acid

Enzymatic Formation Mechanisms of Unsaturated Fatty Acids

The structure of unsaturated fatty acids is defined by the presence of one or more double bonds in their acyl chains. The introduction and modification of these bonds, as well as the length of the carbon chain, are controlled by specific enzymatic activities.

Role of Delta-Desaturases in introducing Double Bonds

The double bonds in polyunsaturated fatty acids are introduced by a class of enzymes known as fatty acid desaturases, or delta-desaturases. These enzymes catalyze the formation of a double bond at a specific position relative to the carboxyl end of the fatty acid. For instance, a Δ9-desaturase introduces a double bond between the 9th and 10th carbon atoms. mdpi.comnih.gov The synthesis of polyunsaturated fatty acids often involves a series of desaturation and elongation steps, with different desaturases acting sequentially to create multiple double bonds at precise locations within the fatty acid chain. The activity of these desaturases is crucial in determining the final structure and function of the resulting fatty acid.

Fatty acid desaturase activity can be estimated by calculating the ratio of the product to its precursor fatty acid. For example, the activity of Δ9-desaturase on C16 fatty acids (SCD-16) is estimated by the ratio of C16:1n-7 to C16:0. mdpi.com Different organisms possess a variety of desaturases with distinct specificities for substrate chain length and the position of the double bond they introduce.

Fatty Acid Chain Elongation and Shortening Processes

The carbon chain of fatty acids can be extended or shortened through distinct metabolic pathways. Fatty acid elongation occurs in the endoplasmic reticulum and mitochondria and involves the addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA. This process is catalyzed by a multi-enzyme system known as the elongase complex.

Conversely, fatty acid chain shortening is primarily achieved through beta-oxidation, a catabolic process that occurs in the mitochondria and peroxisomes. wikipedia.orgabcam.comreactome.org In each cycle of beta-oxidation, a two-carbon unit in the form of acetyl-CoA is removed from the carboxyl end of the fatty acyl-CoA. wikipedia.orgabcam.com For unsaturated fatty acids, additional enzymes such as isomerases and reductases are required to handle the pre-existing double bonds and allow the beta-oxidation spiral to continue. wikipedia.org

Proposed Biosynthetic Routes to Hexadeca-10,13-dienoic Acid

The precise biosynthetic pathway of this compound is not extensively documented in all organisms. However, based on established principles of fatty acid metabolism, plausible routes can be proposed.

Derivation from Longer-Chain Precursors (e.g., Linoleic Acid)

A significant proposed pathway for the biosynthesis of this compound involves the chain shortening of a longer polyunsaturated fatty acid, namely linoleic acid (18:2 n-6). Linoleic acid is an 18-carbon fatty acid with double bonds at the Δ9 and Δ12 positions. Through one cycle of beta-oxidation, linoleic acid can be shortened by two carbons to yield a 16-carbon dienoic acid. This process would convert the original Δ9 and Δ12 double bonds to Δ7 and Δ10 in the C16 backbone.

Strong evidence for this pathway comes from studies on the biosynthesis of insect pheromones. For example, the sex pheromone of the moth Chilecomadia valdiviana is (7Z,10Z)-7,10-hexadecadienal, a C16 compound structurally related to this compound. Isotope labeling studies have demonstrated that this moth synthesizes its pheromone by chain-shortening of linoleic acid. researchgate.net This suggests that a similar beta-oxidation-mediated chain shortening of linoleic acid is a viable route for the formation of C16 dienoic acids in other organisms.

The process of beta-oxidation of linoleic acid involves its initial activation to linoleoyl-CoA, followed by a series of enzymatic reactions that cleave a two-carbon unit. The presence of double bonds necessitates the action of auxiliary enzymes to reconfigure the bond structure for compatibility with the beta-oxidation machinery.

Interconversion Pathways with Other C16 Polyunsaturated Fatty Acids

Once formed, this compound could potentially be interconverted with other C16 polyunsaturated fatty acids through the action of desaturases and elongases. For example, a Δ7-desaturase could introduce a third double bond, converting it to a hexadecatrienoic acid. Conversely, specific reductases could saturate one of the existing double bonds. The activities of these enzymes and the resulting fatty acid profile are often tissue-specific and depend on the metabolic state of the organism.

The formation of different positional isomers of hexadecenoic acids (C16 monounsaturated fatty acids) is known to occur through the action of different desaturases on palmitic acid (16:0) or through the beta-oxidation of longer-chain monounsaturated fatty acids. researchgate.net This principle of multiple pathways leading to different isomers of a given chain length suggests that complex interconversion pathways likely exist for C16 polyunsaturated fatty acids as well.

Metabolic Fates and Biotransformations of Hexadecadienoic Acids

Hexadecadienoic acids, including the 10,13-isomer, can undergo various metabolic transformations, leading to the formation of a range of bioactive molecules or their incorporation into complex lipids.

One potential fate is further desaturation and elongation to form longer-chain polyunsaturated fatty acids. For instance, this compound could be elongated to an 18-carbon dienoic acid, which could then be further desaturated.

Another significant metabolic route is the conversion to oxylipins. Lipoxygenase enzymes can introduce oxygen into polyunsaturated fatty acids to form hydroperoxy fatty acids, which are precursors to a wide variety of signaling molecules, including jasmonates in plants.

Furthermore, this compound can be incorporated into cellular lipids, such as phospholipids and triacylglycerols. The specific fatty acid composition of these complex lipids is crucial for maintaining membrane fluidity and function, as well as for energy storage. The reversible attachment of fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) to proteins, known as S-acylation, is a critical post-translational modification that can also be influenced by the availability of different fatty acid species. nih.gov

Pathways of Beta-Oxidation and Resulting Metabolites

Beta-oxidation is the primary catabolic pathway for fatty acids, breaking them down into two-carbon acetyl-CoA units. wikipedia.orgaocs.org For unsaturated fatty acids like this compound, this process requires additional enzymes to handle the double bonds, which are not typical substrates for the core beta-oxidation enzymes. wikipedia.org The beta-oxidation of this 16-carbon fatty acid proceeds through several cycles in the mitochondria, with each cycle involving four main enzymatic steps: dehydrogenation, hydration, oxidation, and thiolysis. aocs.org

The presence of the cis-double bonds at positions Δ10 and Δ13 necessitates the action of auxiliary enzymes. After several cycles of beta-oxidation, the double bonds enter the active site. An isomerase, such as enoyl-CoA isomerase , is required to convert the cis or trans double bond at an unconventional position into the trans-Δ2 configuration, which is the necessary substrate for enoyl-CoA hydratase. wikipedia.org For a dienoyl-CoA intermediate, which forms as the degradation proceeds, an additional enzyme, 2,4-dienoyl-CoA reductase , is essential. This enzyme uses NADPH to reduce the conjugated diene system to a single double bond, which is then isomerized to the correct position for the cycle to continue. nih.govyoutube.com

The complete degradation of this compound through beta-oxidation yields multiple molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. The process also generates the reducing equivalents FADH₂ and NADH. aocs.org

Table 1: Key Enzymes and Metabolites in the Beta-Oxidation of this compound
StepEnzyme ClassSubstrate IntermediateProduct/MetaboliteDescription
Initial CyclesAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, ThiolaseHexadeca-10,13-dienoyl-CoAShorter Acyl-CoA chains, Acetyl-CoAStandard beta-oxidation cycles shorten the fatty acid chain from the carboxyl end.
IsomerizationEnoyl-CoA Isomerasecis-Δ3-Enoyl-CoAtrans-Δ2-Enoyl-CoARepositions the double bond to allow hydration by Enoyl-CoA Hydratase.
Reduction2,4-Dienoyl-CoA Reductase2,4-Dienoyl-CoAtrans-Δ3-Enoyl-CoAReduces the conjugated double bond system formed from the original polyunsaturated chain.
Final Product--Acetyl-CoA, FADH₂, NADHThe end products of complete oxidation, used for ATP synthesis.

Epoxidation Reactions Catalyzed by Fungal Peroxygenases

Fungal unspecific peroxygenases (UPOs) are versatile biocatalysts capable of performing a wide range of oxyfunctionalization reactions, including the epoxidation of polyunsaturated fatty acids. csic.esacs.org These enzymes are attractive for biocatalysis as they only require hydrogen peroxide (H₂O₂) as a co-substrate for activation. nih.govmdpi.com The reaction involves the transfer of an oxygen atom to one of the double bonds of this compound, forming an epoxide ring.

Research on various n-3 and n-6 polyunsaturated fatty acids has demonstrated that fungal peroxygenases exhibit high regioselectivity. mdpi.comcsic.es For instance, the UPO from Agrocybe aegerita (AaeUPO) shows strict regioselectivity for the terminal double bond of n-3 fatty acids, leading to nearly quantitative conversion into the corresponding mono-epoxide. mdpi.comcsic.es Given that this compound is an n-3 fatty acid, it is anticipated that AaeUPO would selectively catalyze epoxidation at the Δ13 position, yielding 13,14-epoxy-hexadeca-10-enoic acid. Other fungal peroxygenases, such as those from Collariella virescens (rCviUPO) and Marasmius rotula (MroUPO), may exhibit different regioselectivities or produce a mixture of epoxide isomers and other hydroxylated derivatives. mdpi.comcsic.es

Table 2: Fungal Peroxygenases in the Epoxidation of Polyunsaturated Fatty Acids
Fungal SourceEnzymeSubstrate ClassKey Product TypeRegioselectivity
Agrocybe aegeritaAaeUPOn-3 PUFAsMono-epoxideHigh; acts on the terminal double bond. mdpi.com
Collariella virescensrCviUPOn-6 PUFAsMono-epoxideHigh; acts on the terminal double bond. mdpi.com
Coprinopsis cinerearCciUPOn-3 PUFAs (e.g., EPA)Mono-epoxide and Hydroxy-derivativesForms epoxides and hydroxylated products. csic.es
Marasmius rotularMroUPOn-3 PUFAs (e.g., EPA)Mixture of mono- and di-epoxidesProduces a mixture of regioisomers. csic.es

Formation of Hydroxy-Fatty Acid Derivatives

Hydroxy-fatty acids are important signaling molecules and industrial precursors, and they can be formed from this compound through several enzymatic pathways. researchgate.netmdpi.com The primary enzyme families involved are fatty acid hydratases (FAHs), cytochrome P450 monooxygenases (P450s), and lipoxygenases (LOXs). researchgate.netresearchgate.netnih.gov

Fatty Acid Hydratases (FAHs) : These enzymes catalyze the stereospecific addition of a water molecule across a double bond. researchgate.net Depending on the specific hydratase, this can lead to the formation of hydroxy derivatives at positions adjacent to the original double bonds. For example, hydration of the Δ10 or Δ13 double bond could yield 10-hydroxy, 11-hydroxy, 13-hydroxy, or 14-hydroxy derivatives.

Cytochrome P450 Monooxygenases : This superfamily of enzymes can hydroxylate fatty acids at various positions, including terminal (ω) and sub-terminal (ω-1, ω-2) carbons. researchgate.net

Lipoxygenases (LOXs) : LOXs are dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. researchgate.net This reaction forms a hydroperoxy fatty acid intermediate, which is subsequently reduced to the corresponding hydroxy fatty acid. researchgate.netnih.gov For this compound, this would likely lead to hydroxylation at C-12.

The specific hydroxy derivative formed is highly dependent on the organism and the specific enzyme expressed.

Table 3: Enzymatic Formation of Hydroxy-Fatty Acid Derivatives
Enzyme ClassReaction MechanismPotential Product from this compound
Fatty Acid Hydratase (FAH)Addition of water to a C=C double bond10-Hydroxy-, 11-Hydroxy-, 13-Hydroxy-, or 14-Hydroxy- derivatives
Cytochrome P450 MonooxygenaseInsertion of an oxygen atomω- and (ω-n)-Hydroxy derivatives
Lipoxygenase (LOX)Dioxygenation to hydroperoxide, followed by reduction12-Hydroxy-hexadeca-10,13-dienoic acid

Conjugated Diene and Allene Isomerization under Environmental Stress

Under conditions of environmental stress, such as exposure to heat, solvents, or oxidative conditions, the double bonds of unsaturated fatty acids can undergo isomerization. nih.govfrontiersin.org In bacteria, the cis-trans isomerization of fatty acid double bonds within membrane phospholipids is a key mechanism for adapting membrane fluidity. nih.gov This reaction is catalyzed by cis-trans isomerases and does not require cofactors or energy. nih.gov

Free radical-mediated processes, often initiated by reactive oxygen species (ROS) under oxidative stress, can also induce isomerization. researchgate.net Thiyl radicals (RS•), for example, can catalyze the reversible addition to a double bond, leading to the conversion of the thermodynamically less stable cis isomer to the more stable trans isomer. researchgate.net

For this compound, with its unconjugated cis,cis-1,4-diene system, stress conditions can also promote the isomerization to a conjugated 1,3-diene system. This can occur as an intermediate step during lipid peroxidation. Allene formation, while less common, can also occur through specific enzymatic or chemical rearrangements. These isomeric forms have altered chemical reactivity and physical properties compared to the parent molecule.

Table 4: Isomerization Products under Environmental Stress
Stress ConditionCatalyst/MediatorIsomerization TypePotential Product
Temperature, Solvents (in bacteria)Cis-trans IsomeraseGeometric IsomerizationHexadeca-10-trans,13-cis-dienoic acid; Hexadeca-10-cis,13-trans-dienoic acid
Oxidative StressFree Radicals (e.g., Thiyl)Geometric Isomerizationtrans isomers
Oxidative StressFree RadicalsPositional IsomerizationConjugated dienes (e.g., Hexadeca-11,13-dienoic acid)

Biotransformation to Furan Fatty Acids in Specific Organisms

Furan fatty acids (FuFAs) are a class of lipids found in plants, algae, and microorganisms, known for their antioxidant properties. nih.govosti.gov The biosynthesis of FuFAs has been studied in certain bacteria and algae, revealing complex enzymatic pathways. While a direct pathway from this compound is not fully elucidated in all organisms, a proposed pathway in algae suggests that C16 dienoic acids can serve as precursors. osti.gov

Specifically, 9,12-hexadecadienoic acid is thought to be a precursor for FuFAs containing a propyl side chain. osti.gov This pathway is proposed to initiate with a lipoxygenase-catalyzed oxidation to form a hydroperoxy-dienoic acid. nih.govosti.gov This intermediate then undergoes a series of electron shifts, cyclization, and rearrangement to form the furan ring structure. nih.gov

In bacteria like Rhodobacter sphaeroides, a different pathway has been identified starting from an 18-carbon fatty acid. nih.govnih.gov This pathway involves a sequence of methylation (by a UfaM methylase), desaturation to a conjugated diene (by a UfaD desaturase), and finally, an oxygen-dependent cyclization to form the furan ring (catalyzed by a UfaO monooxygenase). osti.govnih.gov It is plausible that analogous enzymatic systems exist in other organisms that could utilize C16 PUFAs like this compound as a substrate to generate a corresponding C17 furan fatty acid.

Table 5: Proposed Biotransformation Pathway to Furan Fatty Acids in Algae
StepEnzyme/ProcessIntermediate/ProductDescription
1Lipoxygenase (LOX)Hydroperoxy-hexadecadienoic acidInitial oxidation of the polyunsaturated fatty acid. nih.govosti.gov
2Intramolecular RearrangementCyclic intermediateElectron shifts lead to the formation of the ring structure. nih.gov
3Ring Closure/DehydrationFuran Fatty AcidFinal formation of the stable furan moiety.

Chemical Synthesis Strategies for Hexadeca 10,13 Dienoic Acid and Its Isomers

Development of Stereoselective and Regioselective Synthesis Methodologies

The controlled synthesis of specific isomers of hexadeca-10,13-dienoic acid necessitates methodologies that can precisely dictate the geometry (Z or E) and location of the double bonds.

Applications of Alkenylation Reactions

Alkenylation reactions are fundamental in the construction of the carbon skeleton and the introduction of double bonds with specific stereochemistry. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized in the synthesis of related conjugated trienoic acids. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide, allowing for the formation of carbon-carbon bonds that can establish the diene system. The choice of catalyst, ligands, and reaction conditions is critical in controlling the stereochemical outcome of these reactions.

Wittig Reaction Approaches for Double Bond Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. wikipedia.orgmasterorganicchemistry.comnih.govlibretexts.org This reaction is particularly valuable for establishing the specific geometry of a double bond. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org In the context of this compound synthesis, a stereoselective Wittig reaction can be employed to introduce one of the double bonds with the desired configuration. nih.gov For example, the reaction between an appropriate aldehyde and a triphenylphosphonium ylide can generate the desired dienyne precursor, which can then be further manipulated to yield the target dienoic acid. nih.gov

ReagentsProduct Alkene GeometryReference
Aldehyde/Ketone + Stabilized YlidePredominantly (E)-alkene organic-chemistry.org
Aldehyde/Ketone + Non-stabilized YlidePredominantly (Z)-alkene organic-chemistry.org

Catalytic Hydrogenation Methods for Specific Configurations

Catalytic hydrogenation is a key step in many synthetic routes to unsaturated fatty acids, allowing for the conversion of alkynes to alkenes with specific stereochemistry. The choice of catalyst is crucial for achieving the desired outcome. For the synthesis of (Z,Z)-dienes, stereoselective hydrogenation of an enyne precursor is a common strategy. researchgate.net For example, the partial reduction of a triple bond using specific catalysts can lead to the formation of a cis-double bond. One such method involves the use of deuterated disiamylborane followed by treatment with acetic acid-d4 to introduce deuterium atoms across the former triple bond, yielding a deuterated (E,Z)-conjugated linoleic acid with high isotopic enrichment. griffith.edu.au

Cross-Cyclomagnesiation of Dienes for Z,Z-Dienoic Acid Synthesis

A novel and stereoselective method for the synthesis of Z,Z-dienoic acids involves the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes. acs.orgsciforum.net This reaction utilizes a Cp2TiCl2 catalyst to promote the coupling of two different allene molecules with a Grignard reagent, forming a magnesacyclopentane intermediate. acs.org Subsequent hydrolysis and oxidation of this intermediate yield the desired Z,Z-dienoic acid. acs.org This methodology has been successfully applied to the synthesis of various natural and synthetic dienoic and trienoic fatty acids with bis-methylene separated Z-double bonds. sciforum.netresearchgate.net The reaction proceeds with high stereoselectivity, providing a direct route to the Z,Z-configuration. acs.org

Synthetic Derivatization for Enhanced Chemical Utility

The carboxylic acid group of this compound provides a handle for various chemical modifications to enhance its utility or to create hybrid molecules with novel properties. For instance, hybrid molecules have been synthesized by combining (5Z,9Z)-eicosadienoic acid with vanillin, a reaction that also utilizes the cross-cyclomagnesiation of 1,2-dienes as a key step. sciforum.net This approach allows for the incorporation of the fatty acid into more complex structures, potentially leading to compounds with altered biological activities or improved physicochemical properties.

Challenges and Advancements in Scalable and Stereodefined Synthesis

A significant challenge in the synthesis of specific isomers of this compound is achieving high stereochemical purity on a large scale. While many laboratory-scale syntheses have been developed, translating these to industrial production can be difficult. The separation of closely related geometric isomers often requires challenging purification techniques like preparative high-performance liquid chromatography (HPLC).

Advancements in catalysis, such as the development of more efficient and selective catalysts for cross-coupling and hydrogenation reactions, are crucial for overcoming these challenges. The titanium-catalyzed cross-cyclomagnesiation of allenes represents a significant advancement, offering a highly stereoselective route to Z,Z-dienoic acids. acs.orgsciforum.net Further research into robust and scalable stereoselective methods is essential for making pure isomers of this compound and related compounds more accessible for research and potential applications.

Biological Roles and Mechanistic Studies of Hexadeca 10,13 Dienoic Acid

Modulation of Enzymatic Activities by Hexadecadienoic Acids

Hexadecadienoic acids and their derivatives can interact with and modulate the activity of several key enzyme families involved in lipid metabolism and inflammatory signaling.

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system, leading to the formation of hydroperoxy fatty acids. mdpi.com These products are precursors to a wide array of bioactive signaling molecules known as oxylipins. nih.govresearchgate.net

Studies on the closely related (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), which is abundant in many plants, have provided detailed insights into these interactions. nih.govresearchgate.net Different lipoxygenases exhibit distinct specificities when reacting with this C16 substrate. For instance:

Recombinant maize 9-lipoxygenase specifically converts 16:3 into (7S)-hydroperoxide. nih.govresearchgate.net

Soybean lipoxygenase 1 primarily produces (11S)-hydroperoxide (91%) along with a smaller amount of racemic 14-hydroperoxide (6%). nih.govresearchgate.net

Recombinant soybean lipoxygenase 2 , which typically converts linoleate into 13-hydroperoxide, shows a lack of specificity towards 16:3, producing a mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides. nih.govresearchgate.net

These findings demonstrate that hexadecadienoic acids can serve as substrates for various lipoxygenases, with the resulting products being highly dependent on the specific enzyme involved. While direct studies on Hexadeca-10,13-dienoic acid with cyclooxygenases (COXs) are limited, the general paradigm of lipid metabolism places both LOX and COX pathways at the center of eicosanoid and docosanoid synthesis, where they often compete for the same fatty acid substrates to produce prostaglandins (B1171923), thromboxanes, and leukotrienes. lcms.cznih.gov

Table 1. Products of (7Z,10Z,13Z)-Hexadecatrienoic Acid Oxygenation by Various Plant Lipoxygenases

Lipoxygenase EnzymePrimary Product(s)Reference
Recombinant Maize 9-Lipoxygenase(7S)-hydroperoxide nih.govresearchgate.net
Soybean Lipoxygenase 1(11S)-hydroperoxide (91%), Racemic 14-hydroperoxide (6%) nih.govresearchgate.net
Recombinant Soybean Lipoxygenase 2Mixture of 7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides nih.govresearchgate.net

The activity of these enzymes is often estimated by calculating the ratio of the product fatty acid to its precursor. mdpi.com For example, delta-9, delta-6, and delta-5 desaturase activities are key indicators of fatty acid metabolism and have been linked to various metabolic health outcomes. mdpi.comfrontiersin.org While specific studies on the influence of this compound on desaturase expression are not detailed in the available literature, its presence in the cellular fatty acid pool would inherently be part of the substrate/product balance that influences metabolic flux through these pathways. The diverse activities of these enzymes, such as the unusual cis-Δ13 desaturation catalyzed by FADX-type desaturases, highlight the complexity of these interactions. nih.gov

Antimicrobial Activity Demonstrated in in vitro and Model Systems

Certain hexadecadienoic acids are components of natural oils that exhibit antimicrobial properties. An analysis of Lepidium sativum (garden cress) seed oil identified 7,10-hexadecadienoic acid as one of its major constituents. nih.gov This oil was tested for its antimicrobial efficacy against a panel of pathogenic microorganisms using a microdilution method to determine the minimum inhibitory concentration (MIC).

The oil demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. nih.gov The MIC for most tested pathogens was 47.5 mg/ml. The only exception was Salmonella enterica, which required a higher concentration of 90 mg/ml for inhibition. nih.gov These findings suggest that oils rich in hexadecadienoic acids can be effective antimicrobial agents.

Table 2. Minimum Inhibitory Concentration (MIC) of Lepidium sativum Seed Oil (Containing 7,10-Hexadecadienoic Acid) Against Various Microorganisms

MicroorganismTypeMIC (mg/ml)Reference
Staphylococcus aureusGram-positive Bacteria47.5 nih.gov
Bacillus subtilisGram-positive Bacteria47.5 nih.gov
Escherichia coliGram-negative Bacteria47.5 nih.gov
Pseudomonas aeruginosaGram-negative Bacteria47.5 nih.gov
Klebsiella pneumoniaeGram-negative Bacteria47.5 nih.gov
Salmonella entericaGram-negative Bacteria90.0 nih.gov
Candida albicansFungus47.5 nih.gov

Role as a Precursor in the Biosynthesis of Bioactive Lipids (e.g., Oxylipins)

Polyunsaturated fatty acids are the primary precursors for the synthesis of oxylipins, a large family of lipid mediators involved in inflammation, immunity, and other physiological processes. lcms.cznih.gov The biosynthesis of these molecules is initiated by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. lcms.cz

As established through studies on the related 16:3 fatty acid, hexadecadienoic acids are excellent substrates for the lipoxygenase pathway. nih.govresearchgate.net The initial products, various fatty acid hydroperoxides, can be further metabolized into a range of other bioactive compounds, including hydroxy derivatives. nih.govresearchgate.net The presence of free hydroxy derivatives of 16:3 (HHTs) in various plant seedlings confirms that this pathway is active in vivo. nih.govresearchgate.net Therefore, this compound serves as a substrate for the production of a distinct class of C16-oxylipins, or hexadecanoids, which may have unique biological roles separate from the more commonly studied eicosanoids (derived from C20 fatty acids).

Epoxides are another class of bioactive lipids that can be formed from unsaturated fatty acids. The enzymatic formation of an epoxide from a fatty acid like this compound can occur through a chemoenzymatic cascade. This process typically involves a lipase-catalyzed perhydrolysis reaction, where the enzyme generates a peroxycarboxylic acid from a carboxylic acid and hydrogen peroxide. researchgate.net This highly reactive peroxy acid then non-enzymatically transfers an oxygen atom to one of the double bonds of the fatty acid, forming the epoxide and regenerating the original carboxylic acid. researchgate.net

Alternatively, epoxides can be formed following the oxidative cleavage of fatty acid hydroperoxides. For example, 13-oxo-9,10-epoxytridecenoic acid (OETA) is hypothesized to be generated from the fragmentation of 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is a product of lipoxygenase activity. researchgate.net This suggests a pathway where this compound could first be converted by a lipoxygenase to a hydroperoxide, which is then cleaved to yield an oxidatively truncated epoxy-fatty acid.

Biosynthesis of Hydroxy-Fatty Acids

The biosynthesis of hydroxy-fatty acids from unsaturated precursors is a well-documented enzymatic process in various organisms. In the context of this compound, the introduction of a hydroxyl group can occur via several enzymatic pathways, primarily involving lipoxygenases and fatty acid hydratases.

One of the key mechanisms for the formation of hydroxy fatty acids from polyunsaturated fatty acids is through the lipoxygenase (LOX) pathway. Research on the closely related (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), which shares the ω-3 double bond position with this compound, provides significant insights. Plant lipoxygenases can oxygenate 16:3 to form various hydroperoxy fatty acids, which are subsequently reduced to the corresponding stable hydroxy fatty acids. For instance, recombinant maize 9-lipoxygenase specifically converts 16:3 into (7S)-hydroperoxy-10,13-hexadecadienoic acid. Similarly, soybean lipoxygenase 1 primarily produces (11S)-hydroperoxy-7,10,13-hexadecatrienoic acid. In contrast, soybean lipoxygenase 2, which is less specific, can produce a range of hydroperoxides at positions 7, 8, 10, 11, 13, and 14 of the hexadecatrienoic acid backbone nih.gov. These hydroperoxides are then readily converted to their hydroxy derivatives (HHTs) nih.gov. The enzymatic conversion of these hydroperoxides to hydroxy fatty acids is a critical step in the biosynthesis of these compounds.

Another significant pathway for the synthesis of hydroxy fatty acids is the direct hydration of a double bond, catalyzed by fatty acid hydratases. These enzymes add a water molecule across a carbon-carbon double bond to form a hydroxyl group. This process has been extensively studied for various unsaturated fatty acids, such as oleic acid and linoleic acid, leading to the production of 10-hydroxystearic acid and 10-hydroxy-12-octadecenoic acid, respectively gsartor.org. While direct evidence for the hydration of this compound is not extensively documented, the existence of these enzymatic systems suggests a plausible mechanism for the formation of hydroxy derivatives from this precursor. The regioselectivity of these hydratases can vary, leading to the formation of different positional isomers of hydroxy fatty acids nih.govresearchgate.net.

The table below summarizes the enzymatic products from the related 7,10,13-hexadecatrienoic acid, illustrating the potential for diverse hydroxy fatty acid biosynthesis.

EnzymePrecursor Fatty AcidPrimary Hydroperoxy/Hydroxy Product(s)
Maize 9-Lipoxygenase7,10,13-Hexadecatrienoic acid(7S)-hydroperoxy-10,13-hexadecadienoic acid
Soybean Lipoxygenase 17,10,13-Hexadecatrienoic acid(11S)-hydroperoxy-7,10,13-hexadecatrienoic acid
Soybean Lipoxygenase 27,10,13-Hexadecatrienoic acid7-, 8-, 10-, 11-, 13-, and 14-hydroperoxides

Advanced Analytical Methodologies for Research on Hexadeca 10,13 Dienoic Acid

Optimized Extraction and Sample Preparation Techniques for Complex Matrices

The analysis of Hexadeca-10,13-dienoic acid from complex matrices, such as biological tissues and fluids, requires meticulous extraction and sample preparation to remove interfering substances and concentrate the analyte. Common approaches often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

For instance, a validated method for the quantification of a related compound, hexadeca-4,7,10,13-tetraenoic acid, in human and mouse plasma utilizes a combination of LLE followed by an SPE clean-up step. This two-step process ensures the removal of proteins and other interfering lipids, resulting in a cleaner sample for subsequent analysis. The validation of such methods typically assesses linearity, limits of quantification and detection, recovery, and precision to ensure robust and reproducible results.

Innovative and miniaturized extraction techniques are also gaining prominence for their efficiency and reduced solvent consumption. These methods, coupled with advanced instrumental configurations, are pivotal for the analysis of trace amounts of bioactive compounds in complex samples unich.itkubikat.orgdoaj.org.

Table 1: Example of a Validated Extraction Method for a C16 Polyunsaturated Fatty Acid in Plasma

ParameterMethodDetails
Extraction Liquid-Liquid Extraction (LLE)Initial step to separate lipids from the plasma matrix.
Clean-up Solid-Phase Extraction (SPE)Further purification to remove interfering compounds.
Linearity 1-100 nmol/LThe concentration range over which the method is accurate.
Recovery 103-108%The efficiency of the extraction process.
Precision Intra-day: 98-106%, Inter-day: 100-108%The reproducibility of the method over short and long periods.

This table is illustrative and based on a method developed for a similar compound, hexadeca-4,7,10,13-tetraenoic acid.

High-Resolution Chromatographic Separation and Detection Methods

High-resolution chromatography is essential for separating this compound from other fatty acids and isomers that may be present in a sample.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). After derivatization to their methyl esters, fatty acids can be separated based on their boiling points and polarity on a GC column. The mass spectrometer then provides information about the molecular weight and fragmentation pattern, which can be used for identification.

The analysis of positional and geometric isomers of fatty acids by GC can be challenging due to their similar chromatographic behavior. However, specialized capillary columns, such as those coated with isocyanopropyl trisilphenylene siloxane, can provide excellent resolution of various octadecenoic and octadecadienoic acid isomers dss.go.th. While direct analysis of this compound by GC-MS may be possible, isomerization can occur even with cool on-column injection techniques, highlighting a potential analytical challenge nih.gov.

Covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS) is an advanced GC-MS technique that can definitively identify the position of double bonds in FAMEs without the need for further chemical treatment. This method provides interpretable fragmentation patterns indicative of the hydrocarbon chain length, degree of unsaturation, and double bond position.

HPLC and its hyphenation with mass spectrometry (LC-MS) have become indispensable tools for lipid analysis. HPLC offers versatility in separation modes, including reversed-phase, normal-phase, and silver ion chromatography, allowing for the separation of a wide range of lipids.

A sensitive and specific method coupling HPLC with a diode-array detector (DAD) and electrospray ionization mass spectrometry (ESI-MS) can be optimized for the separation and identification of various lipids mdpi.com. The retention time from the HPLC, the UV-Vis spectrum from the DAD, and the mass-to-charge ratio and fragmentation data from the MS provide comprehensive information for structural elucidation mdpi.commdpi.com. For instance, HPLC with an ODS (octadecylsilyl) column has been shown to separate geometric isomers of dienals without the isomerization that can occur in GC analysis nih.gov.

LC coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-MS/QTOFMS) provides high mass accuracy and resolution, enabling the confident identification of compounds in complex mixtures. This technique is particularly valuable for distinguishing between isobaric species—molecules with the same nominal mass but different elemental compositions.

Table 2: Comparison of Chromatographic Techniques for Fatty Acid Analysis

TechniqueAdvantagesDisadvantages
GC-MS High resolution for volatile compounds, established libraries for FAMEs.Requires derivatization, potential for thermal degradation or isomerization.
HPLC-DAD-MS Versatile separation modes, suitable for a wide range of lipids, provides multiple detection data points.May have lower resolution for some isomers compared to specialized GC columns.
LC-MS/QTOFMS High mass accuracy and resolution, excellent for identification in complex matrices.Higher instrumentation cost.

Thin-layer chromatography (TLC) is a cost-effective and straightforward technique for the separation of lipids into different classes aocs.orgnih.gov. In the analysis of complex lipid extracts, TLC can be used as a preliminary fractionation step to separate neutral lipids, phospholipids, and other lipid classes before more detailed analysis by GC or HPLC aocs.orgresearchgate.net.

For example, a crude lipid extract can be applied to a silica (B1680970) gel TLC plate and developed with a solvent system designed to separate different lipid classes based on their polarity. The separated lipid bands can then be visualized, scraped from the plate, and extracted for further analysis. Two-dimensional TLC (2D-TLC) can provide even greater resolution of lipid classes mdpi.com.

Advanced Spectroscopic Characterization Techniques (e.g., NMR, High-Resolution MS for double bond positioning)

For the unambiguous structural elucidation of this compound, particularly the precise determination of double bond positions and stereochemistry, advanced spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule omicsonline.orgvanderbilt.edu. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between atoms, allowing for the complete assembly of the molecular structure omicsonline.orgcore.ac.uk.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. When coupled with tandem mass spectrometry (MS/MS), HRMS can be used to determine the position of double bonds in fatty acids. Fragmentation patterns can be indicative of the double bond locations. For instance, techniques involving the formation of lithiated adducts of unsaturated fatty acids can yield product-ion mass spectra that are informative for identifying double-bond locations nih.gov. Another approach involves charge-switch derivatization, where diagnostic fragment ions can pinpoint the location of double bonds nih.gov.

Derivatization Strategies for Enhanced Analytical Sensitivity and Specificity

Derivatization is often employed in the analysis of fatty acids to improve their chromatographic properties, increase their volatility for GC analysis, or enhance their ionization efficiency for MS detection.

For GC-MS analysis, fatty acids are commonly converted to their fatty acid methyl esters (FAMEs). This is typically achieved by reaction with methanol (B129727) in the presence of an acid or base catalyst.

For HPLC analysis, derivatization can be used to introduce a chromophore or fluorophore into the molecule, which enhances detection by UV-Vis or fluorescence detectors. For example, derivatization with 2,4-dinitrophenylhydrazine (B122626) can be used for the sensitive analysis of dienals that lack a strong chromophore nih.gov. Various derivatizing agents, such as dansyl chloride, 9-fluorenylmethoxycarbonyl chloride, and benzoyl chloride, can be used to enhance the detection of compounds in HPLC analysis nih.gov.

In mass spectrometry, derivatization can be used to improve ionization efficiency and to direct fragmentation in a way that provides more structural information. For instance, the use of N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) as a derivatizing agent can lead to a marked increase in analytical sensitivity and allow for the identification of double bond positional isomers through characteristic fragmentation patterns nih.gov.

Quantitative Analytical Approaches in Biological and Environmental Samples

The precise quantification of this compound in complex biological and environmental matrices presents a significant analytical challenge due to its specific isomeric structure. While literature specifically detailing the quantitative analysis of this compound is limited, the methodologies employed for other C16:2 fatty acid isomers are well-established and directly applicable. These approaches primarily rely on chromatographic separation coupled with mass spectrometric detection, which provides the necessary selectivity and sensitivity for accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. japsonline.com For GC-MS analysis, fatty acids are typically derivatized to form more volatile esters, most commonly fatty acid methyl esters (FAMEs). This derivatization is a critical step to improve chromatographic resolution and ionization efficiency. The separation of different fatty acid isomers can be achieved using high-polarity capillary columns. The subsequent mass spectrometry detection allows for the identification and quantification of the target analyte based on its characteristic fragmentation pattern and retention time.

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful alternative for fatty acid analysis. nih.govnih.gov LC-MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization, which can simplify sample preparation. nih.gov Reversed-phase chromatography is commonly used for the separation of fatty acids. nih.gov The use of tandem mass spectrometry provides high selectivity and sensitivity, enabling the quantification of fatty acids at low concentrations in complex samples. nih.gov

Sample preparation is a crucial aspect of the quantitative analysis of this compound and its isomers. This typically involves lipid extraction from the sample matrix, followed by purification and, if necessary, derivatization. Common extraction methods include liquid-liquid extraction and solid-phase extraction. The choice of extraction method depends on the nature of the sample matrix and the concentration of the analyte.

Detailed Research Findings

In biological systems, C16:2 fatty acids have been identified in various tissues, including marine organisms. For instance, studies on the fatty acid composition of freshwater fish have reported the presence of C16:2 isomers. The concentrations of these fatty acids can vary significantly depending on the species, diet, and environmental conditions.

In environmental samples, the presence of C16:2 fatty acids has been reported in marine sediments and aquatic ecosystems. Their distribution in these matrices can provide information about microbial activity and organic matter sources. For example, the analysis of fatty acids in sediment samples from the Shatt Al-Arab estuary and the Northwest Arabian Gulf revealed the presence of a wide range of fatty acids, with total concentrations in the range of 13.32-35.72 µg/g dry weight. aquapublisher.com

The following interactive data tables summarize representative findings on the concentration of C16:2 fatty acid isomers in selected biological and environmental samples. It is important to note that these values are for C16:2 isomers in general and not specifically for this compound.

Table 1: Representative Concentrations of C16:2 Fatty Acid Isomers in Biological Samples

Sample TypeOrganismConcentrationAnalytical Method
Fish FilletBighead Carp1.7 g/100g (as total C16 fatty acids)GC-MS
Fish FilletNile Tilapia (cage)870 mg/100g (as total C16 fatty acids)GC-MS
Fish FilletGrass Carp830 mg/100g (as total C16 fatty acids)GC-MS
Fish FilletCommon Carp830 mg/100g (as total C16 fatty acids)GC-MS
Fish FilletSilver Carp90 mg/100g (as total C16 fatty acids)GC-MS

Table 2: Representative Concentrations of Fatty Acids in Environmental Samples

Sample TypeLocationTotal Fatty Acid Concentration (µg/g dry weight)Analytical Method
Surface SedimentsShatt Al-Arab Estuary13.32 - 35.72GC-MS
Surface SedimentsNorthwest Arabian Gulf13.32 - 35.72GC-MS

Applications in Chemical and Biotechnological Research Beyond Clinical Contexts

Role as a Precursor in Complex Organic Molecule Synthesis

The chemical structure of Hexadeca-10,13-dienoic acid, characterized by a carboxylic acid group and two non-conjugated double bonds, provides multiple reactive sites for chemical modifications. This makes it a valuable starting material, or precursor, for the synthesis of more complex organic molecules. Dienoic acids, as a class, are crucial in building signaling molecules like prostaglandins (B1171923) and leukotrienes atamanchemicals.com. The double bonds can undergo a variety of addition reactions, oxidation, and cleavage, allowing chemists to introduce new functional groups and build larger molecular frameworks.

One of the significant applications of dienoic acids is in the creation of macrocycles, which are large ring-like molecules. For instance, synthetic methods have been developed for the creation of tetraenoic macrodiolides through the intermolecular cyclocondensation of dienoic acids with diols mdpi.com. These complex structures are investigated for their potential biological activities mdpi.com. The principles of these synthetic strategies, which rely on the reactivity of the double bonds and the carboxylic acid group, are applicable to this compound for creating novel complex structures.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/Catalyst ExamplesPotential Product Class
HydrogenationH₂, Pd/CHexadecanoic acid (Saturated)
Epoxidationm-CPBADiepoxyhexadecanoic acid
OzonolysisO₃, then Zn/H₂OAldehydes and carboxylic acids
MetathesisGrubbs' catalystDicarboxylic acids, alkenes
PolymerizationVarious catalystsPolyesters, polymers
EsterificationAlcohol, Acid catalystFatty acid esters

This table presents illustrative examples of reactions common for unsaturated fatty acids.

Utilization as a Model Compound for Fundamental Fatty Acid Chemistry Studies

Unsaturated fatty acids and their derivatives are frequently used as model compounds to investigate the fundamental chemistry of lipids. They serve as substrates to explore the scope of new catalysts and reactions involving carbon-carbon double bonds nih.gov. This compound, with its defined structure, can be used to study reaction mechanisms such as oxidation, isomerization, and metathesis nih.gov.

A critical area of study is lipid peroxidation, a process linked to various diseases. The oxidation of polyunsaturated fatty acids leads to the formation of hydroperoxides, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE), a derivative of linoleic acid mdpi.com. Researchers use compounds like 13-HPODE to study cellular responses to oxidative stress, including the activation of detoxification pathways and impacts on metabolic processes mdpi.com. By analogy, this compound can serve as a model substrate to study the mechanisms of lipid oxidation and the biological effects of the resulting products.

Application in the Production of Specialty Chemicals and Surfactants

The reactivity of the double bonds in dienoic acids makes them important in industrial applications for producing polymers, coatings, and resins atamanchemicals.com. These materials rely on polymerization reactions that cross-link the fatty acid chains to create durable materials atamanchemicals.com.

Furthermore, unsaturated fatty acids are precursors for specialty surfactants and lubricants. A notable application is in the formulation of "gemini surfactants," which consist of two surfactant molecules linked together. These can be synthesized from unsaturated carboxylic acids by functionalizing the double bonds to introduce polar groups and converting the carboxylic acid into an amide or ester googleapis.com. Such surfactants are used as additives in lubricating oils to act as metal-containing detergents, which help reduce deposits and neutralize acids in internal combustion engines googleapis.com. Additionally, hydroxy fatty acids, which can be produced from unsaturated fatty acids, are esterified to create estolides used as biolubricants and ingredients in cosmetics wur.nl.

Biotechnological Production of Hydroxy-Fatty-Acid-Based Polyols using this compound as a Substrate

There is growing interest in using renewable feedstocks like fatty acids for producing bio-based polymers. A key strategy involves the biotechnological conversion of unsaturated fatty acids into hydroxy fatty acids, which can then be polymerized to form polyols and polyesters nih.govnih.gov. This process leverages enzymes and microorganisms to perform specific chemical transformations.

The first step is the hydration of a carbon-carbon double bond to introduce a hydroxyl (-OH) group. This can be achieved using oleate (B1233923) hydratase enzymes, which catalyze the addition of water across a double bond wur.nl. For example, oleic acid is converted to 10-hydroxystearic acid by various microorganisms wur.nlgsartor.orgmdpi.com. This same principle can be applied to this compound, where its two double bonds could potentially be hydrated to form di- or poly-hydroxy fatty acids.

These resulting hydroxy fatty acids serve as monomers for polymerization. Lipase-catalyzed reactions can be used to form polyesters or co-polymers with other molecules like ε-caprolactone, creating bio-based oligomers with novel properties for potential biomedical applications nih.gov. This multi-step biocatalytic route represents a sustainable alternative to petroleum-based polymer production.

Table 2: Biotechnological Pathway from Unsaturated Fatty Acid to Polyol

StepProcessKey Enzyme/Organism ClassIntermediate/Product
1Substrate Provision-This compound
2HydrationOleate Hydratase / Microorganisms (e.g., Micrococcus)Hydroxy-hexadecanoic acid derivative
3PolymerizationLipaseHydroxy-Fatty-Acid-Based Polyol/Polyester

Involvement in Pheromone-Based Pest Control Strategies (for relevant isomers)

Many insect species, particularly moths (Lepidoptera), use specific chemical signals called sex pheromones to attract mates. A large number of these pheromones are derivatives of C10-C18 unsaturated fatty acids, typically appearing as alcohols, acetates, or aldehydes diva-portal.org. The specific geometry (Z or E) and position of the double bonds are critical for biological activity diva-portal.org.

Isomers of hexadecadienal and hexadecatrienal (aldehydes with a 16-carbon chain) have been identified as sex pheromone components for various moth species, such as the tobacco hawk moth (Manduca sexta) diva-portal.org. Synthetic versions of these pheromones are widely used in integrated pest management programs for monitoring insect populations with traps or for mating disruption diva-portal.org.

While this compound itself is not the active pheromone, it serves as a structural template and potential synthetic precursor for these compounds. The 16-carbon backbone and the positions of the double bonds are characteristic features of these semiochemicals. Organic synthesis routes can convert the carboxylic acid functional group into an aldehyde, alcohol, or acetate (B1210297) to produce the biologically active pheromone isomer for use in agriculture and forestry diva-portal.orgresearchgate.net.

Current Research Gaps and Future Scientific Directions for Hexadeca 10,13 Dienoic Acid

Comprehensive Elucidation of Organism-Specific Biosynthetic Pathways

A fundamental gap in our knowledge is the absence of established biosynthetic pathways for Hexadeca-10,13-dienoic acid in any organism. While the biosynthesis of other C16 fatty acids is understood to some extent, the specific enzymatic machinery and precursors involved in the production of the 10,13-dienoic isomer are unknown. Future research must prioritize the identification of the enzymes, such as desaturases and elongases, responsible for its synthesis. Investigating a diverse range of organisms, from microorganisms to plants and insects, will be crucial in uncovering these pathways. Understanding the genetic and environmental factors that regulate its production will provide a foundation for its potential biotechnological synthesis.

Development of Novel, Sustainable, and Highly Selective Synthetic Routes

The lack of commercially available, pure this compound is a major impediment to research. The development of novel, sustainable, and highly selective synthetic routes is therefore a critical area for future work. While synthetic methods for other dienoic acids exist, these often lack the specificity required for producing the 10,13-isomer in high purity and yield. Future synthetic strategies should aim for stereochemical control to produce specific cis or trans isomers, allowing for a more detailed investigation of their respective biological activities. The exploration of biocatalytic and green chemistry approaches would also be highly valuable in creating environmentally friendly and efficient production methods.

Discovery and Characterization of Undiscovered Derivatives and Their Biological Significance

In nature, fatty acids are often metabolized into a variety of derivatives with distinct biological roles. It is highly probable that this compound serves as a precursor to a range of currently unknown metabolites. For example, the related compound 7,10,13-hexadecatrienoic acid is known to be metabolized by lipoxygenases into various hydroperoxides and other oxylipins in plants researchgate.netnih.gov. Future research should investigate the enzymatic modification of this compound by enzymes such as lipoxygenases, cyclooxygenases, and cytochrome P450s. The identification and characterization of these novel derivatives, and the subsequent evaluation of their biological activities, could uncover new signaling molecules or compounds with therapeutic potential.

Innovation in Analytical Techniques for Isomer-Specific Detection and Quantification

A significant challenge in the study of fatty acids is the difficulty in separating and quantifying specific isomers. The development of advanced analytical techniques is paramount for the accurate detection and quantification of this compound in complex biological matrices. Current lipidomic approaches, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), need to be optimized for the specific separation of hexadecadienoic acid isomers researchgate.netnih.govbohrium.commetwarebio.comacs.org. Innovations in chromatographic separations, mass spectrometry fragmentation analysis, and the development of certified reference standards will be essential to overcome these analytical hurdles and enable precise and reliable quantification.

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